8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole
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Overview
Description
8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole is a synthetic compound belonging to the indole family, which is known for its wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of brominated indole derivatives, which undergo cyclization in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for conditions like cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival . This inhibition can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-1,1-dimethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole: Another brominated indole derivative with similar biological activities.
4-Bromo-1H-indole-3-carbaldehyde: Used in the synthesis of various indole derivatives.
Spiroindole and Spirooxindole Scaffolds: Known for their biological activities and used in drug design.
Uniqueness
8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit the PI3K/AKT/mTOR pathway sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C11H10BrNO |
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Molecular Weight |
252.11 g/mol |
IUPAC Name |
8-bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole |
InChI |
InChI=1S/C11H10BrNO/c12-7-1-2-10-8(5-7)9-6-14-4-3-11(9)13-10/h1-2,5,13H,3-4,6H2 |
InChI Key |
DNUSMQSSKGHGQG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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